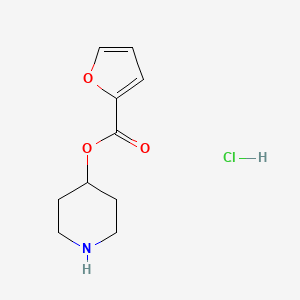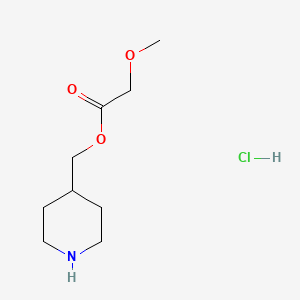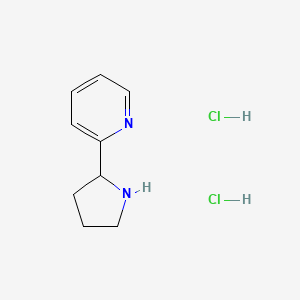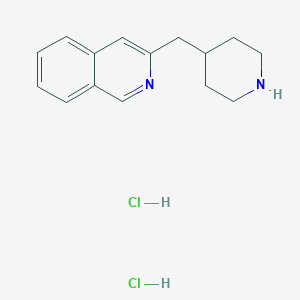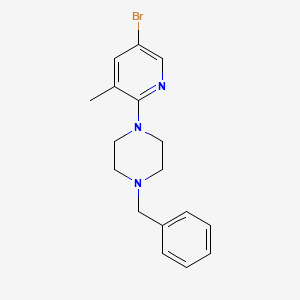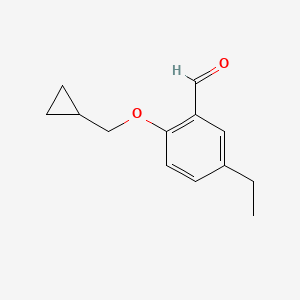![molecular formula C10H16N2O B1441117 2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol CAS No. 643087-97-2](/img/structure/B1441117.png)
2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol
Descripción general
Descripción
“2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol” is a chemical compound with the molecular formula C10H16N2O . It is used in scientific research and has unique properties that make it valuable for various applications including drug discovery, organic synthesis, and biochemical studies.
Molecular Structure Analysis
The molecular structure of “2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol” is represented by the formula C10H16N2O . This indicates that the molecule contains 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Application 1: Environmentally Friendly Synthesis of 2-Anilino Nicotinic Acids Derivatives
- Summary of the Application : This research focuses on the environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives . These compounds are known as a central core for the synthesis of a wide range of biologically active molecules with potential antibacterial, antiviral, antiallergic, antitumor agents as well as nonsteroidal anti-inflammatory drugs .
- Methods of Application : The synthesis was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .
- Results or Outcomes : In silico studies revealed that among these derivatives, the structure 10 bearing meta-chlorine substitutions could act as COX-1 and COX-2 inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs .
Application 2: Antimalarial Derivatives of 2-Anilino 4-Amino Substituted Quinazolines
- Summary of the Application : This research aimed at screening of the antimalarial derivatives of 2-anilino 4-amino substituted quinazolines docked against a Pf-DHODH protein target .
- Methods of Application : The drug-likeness and pharmacokinetic properties of the ten (10) previously designed derivatives of 2-anilino 4-amino substituted quinazolines were carried out. Their predicted ligand binding interactions were also carried out by docking them against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein target .
- Results or Outcomes : The docking studies show the better binding affinities between the ligands and Pf-DHODH than those between the atovaquone or chloroquine standards . The derivative C-02, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} was found to be the most stable derivative .
Application 3: Synthesis of 2-Anilino Nicotinic Acids Derivatives as Potential COX Inhibitors
- Summary of the Application : This research reports an environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives . These derivatives are known as a central core for the synthesis of a wide range of biologically active molecules with potential antibacterial, antiviral, antiallergic, antitumor agents as well as nonsteroidal anti-inflammatory drugs .
- Methods of Application : The synthesis was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .
- Results or Outcomes : In silico studies revealed that among these derivatives, the structure 10 bearing meta-chlorine substitutions could act as COX-1 and COX-2 inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs .
Application 4: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines
- Summary of the Application : This research aimed at generating new potential antitumor agents led to the synthesis of a new series of twenty-two compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .
- Methods of Application : The drug-likeness and pharmacokinetic properties of the ten (10) previously designed derivatives of 2-anilino 4-amino substituted quinazolines were carried out .
- Results or Outcomes : Among the synthesized compounds, three were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h) and 3′,4′-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240 and 67–160 nM, respectively, on HeLa, A549 and HT-29 cancer cells .
Application 5: Environmentally Friendly Synthesis of 2-Anilino Nicotinic Acids Derivatives
- Summary of the Application : This research focuses on the environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acids derivatives . These compounds are known as a central core for the synthesis of a wide range of biologically active molecules with potential antibacterial, antiviral, antiallergic, antitumor agents as well as nonsteroidal anti-inflammatory drugs .
- Methods of Application : The synthesis was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .
- Results or Outcomes : In silico studies revealed that among these derivatives, the structure 10 bearing meta-chlorine substitutions could act as COX-1 and COX-2 inhibitors . These results can be used in designing important lead compounds for further development as potential anti-inflammatory drugs .
Application 6: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines
- Summary of the Application : This research aimed at generating new potential antitumor agents led to the synthesis of a new series of twenty-two compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position .
- Methods of Application : The drug-likeness and pharmacokinetic properties of the ten (10) previously designed derivatives of 2-anilino 4-amino substituted quinazolines were carried out .
- Results or Outcomes : Among the synthesized compounds, three were significantly more active than the others. These bore the substituents p-toluidino (3d), p-ethylanilino (3h) and 3′,4′-dimethylanilino (3f), and these compounds had IC50 values of 30–43, 160–240 and 67–160 nM, respectively, on HeLa, A549 and HT-29 cancer cells .
Propiedades
IUPAC Name |
2-[2-(aminomethyl)-N-methylanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(6-7-13)10-5-3-2-4-9(10)8-11/h2-5,13H,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLNERINWWHAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Aminomethyl)(methyl)anilino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)
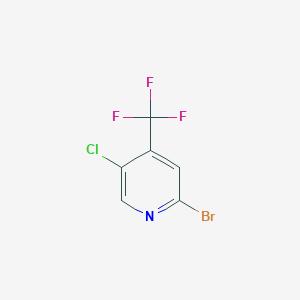
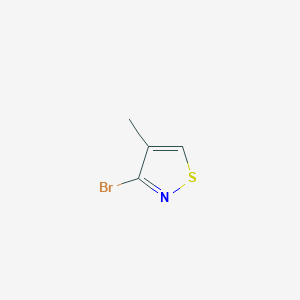
![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)
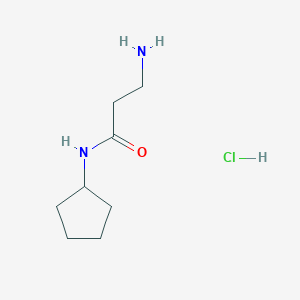
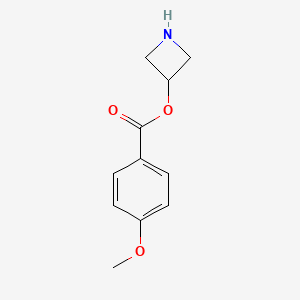
![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
